molecular formula C15H12N2O3S B228383 N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide

Cat. No. B228383
M. Wt: 300.3 g/mol
InChI Key: VOZNZFBKSXLFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide, also known as HPOB, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. The compound was first synthesized by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the inhibition of HDAC6 activity, which leads to the accumulation of acetylated tubulin in cells. This accumulation of acetylated tubulin has been shown to promote microtubule stability and reduce cell growth and division. In addition, N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to have a number of biochemical and physiological effects in cells and animal models. These effects include the inhibition of cell growth and division, the promotion of microtubule stability, the reduction of inflammation, and the improvement of cardiac function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in lab experiments is its specificity for HDAC6 inhibition, which allows for the study of the specific effects of HDAC6 inhibition on cell growth and division. However, one limitation of using N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in lab experiments is its limited solubility in water, which can make it difficult to administer to cells and animals.

Future Directions

There are several future directions for the study of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide and its potential therapeutic applications. One direction is the development of more potent and selective HDAC6 inhibitors based on the structure of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide. Another direction is the study of the effects of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Finally, the study of the long-term effects of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide on cell growth and division, as well as its potential toxicity, will be important for the development of safe and effective therapeutic applications.

Synthesis Methods

The synthesis of N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide involves the reaction of 2-aminobenzoic acid with 4-hydroxybenzaldehyde and 2-bromoacetyl bromide, followed by cyclization with thionyl chloride and sodium azide. The resulting compound is then purified through column chromatography to obtain N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide in its pure form.

Scientific Research Applications

N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to inhibit the growth of cancer cells by targeting the activity of the enzyme histone deacetylase 6 (HDAC6), which is involved in the regulation of cell growth and division. In neurodegenerative disease research, N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in mouse models of Alzheimer's disease. In cardiovascular disease research, N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3(2H)-yl)acetamide has been shown to improve cardiac function and reduce inflammation in mouse models of heart failure.

properties

Molecular Formula

C15H12N2O3S

Molecular Weight

300.3 g/mol

IUPAC Name

N-(4-hydroxyphenyl)-2-(2-oxo-1,3-benzothiazol-3-yl)acetamide

InChI

InChI=1S/C15H12N2O3S/c18-11-7-5-10(6-8-11)16-14(19)9-17-12-3-1-2-4-13(12)21-15(17)20/h1-8,18H,9H2,(H,16,19)

InChI Key

VOZNZFBKSXLFNE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)O

solubility

45 [ug/mL]

Origin of Product

United States

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